11-溴十一烷基三氯硅烷

描述

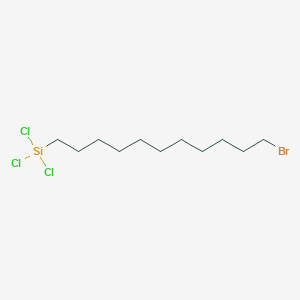

11-Bromoundecyltrichlorosilane is an organosilicon compound with the molecular formula C11H22BrCl3Si. It is a clear liquid that is colorless to light yellow or light orange. This compound is known for its reactivity with moisture, water, and protic solvents, making it a valuable reagent in various chemical processes .

科学研究应用

Surface Modification

Self-Assembled Monolayers (SAMs)

11-Bromoundecyltrichlorosilane is primarily used to create self-assembled monolayers on various substrates, including metals and semiconductors. The compound's terminal bromine group allows for further functionalization, facilitating the attachment of different molecules or nanoparticles.

- Case Study : A study demonstrated the formation of stable SAMs on silicon substrates using 11-bromoundecyltrichlorosilane. The resulting monolayers exhibited enhanced stability and reactivity, making them suitable for subsequent chemical modifications such as azide functionalization through click chemistry .

| Substrate Type | Binding Strength | Functionalization Type |

|---|---|---|

| Silicon | Moderate to Strong | Azide conversion |

| Gold | Moderate | Various biomolecules |

| Titanium | Strong | Nanoparticle attachment |

Nanotechnology

Nanostructured Devices

In nanotechnology, 11-bromoundecyltrichlorosilane serves as a precursor for creating nanostructured devices. Its ability to form dense molecular layers is crucial for applications requiring precise control over surface properties.

- Case Study : Researchers used this compound to functionalize glass and silicon surfaces with fluorescent dye molecules. The successful attachment was confirmed through spectroscopic methods, indicating a high yield and stability of the modified surfaces .

Sensor Development

Fluorescent Sensors

The compound's reactive bromine moiety enables the development of fluorescent sensors by allowing the covalent attachment of fluorescent dyes.

- Case Study : A study highlighted the use of 11-bromoundecyltrichlorosilane in creating substrates for detecting double-stranded DNA sequences. The modified surfaces showed improved sensitivity and specificity for DNA detection, showcasing the compound's utility in biosensing applications .

Biomedical Applications

Anticancer Research

Emerging research indicates potential applications of 11-bromoundecyltrichlorosilane in biomedical fields, particularly in drug delivery systems and anticancer therapies.

- Case Study : In a study exploring new thiosemicarbazone derivatives for anticancer activity, researchers utilized 11-bromoundecyltrichlorosilane to modify surfaces for enhanced drug immobilization and release profiles. The modified surfaces demonstrated increased cytotoxic effects against cancer cell lines .

Chemical Synthesis

Reagent in Organic Synthesis

The compound is also employed as a reagent in organic synthesis processes, particularly in the development of new chemical entities.

作用机制

Target of Action

The primary target of 11-Bromoundecyltrichlorosilane is the surface of various substrates. This compound is used to modify the surfaces and tailor their properties with desired physico-chemical functions .

Mode of Action

11-Bromoundecyltrichlorosilane interacts with its targets by forming monolayers on different substrates. The compound utilizes the 1,3-dipolar cycloaddition of terminal acetylenes to prepare triazole-terminated monolayers .

Biochemical Pathways

It is known that the compound plays a crucial role in the chemical surface reactions, particularly in the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .

Result of Action

The molecular and cellular effects of 11-Bromoundecyltrichlorosilane’s action primarily involve the modification of surface properties. The compound forms well-ordered monolayers on various substrates, which can be further functionalized to achieve desired properties .

Action Environment

The action, efficacy, and stability of 11-Bromoundecyltrichlorosilane are influenced by various environmental factors. For instance, the quality of the layers formed by the compound can be controlled with high precision, which is crucial for its applications in diverse fields .

准备方法

11-Bromoundecyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . The industrial production of 11-Bromoundecyltrichlorosilane follows similar principles but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反应分析

11-Bromoundecyltrichlorosilane undergoes various chemical reactions, including:

- **Substitution

生物活性

11-Bromoundecyltrichlorosilane (C11H22BrCl3Si) is a silane compound that has garnered interest in various fields, particularly in materials science and biomedical applications. Its structure includes a long hydrophobic alkyl chain, which contributes to its unique properties, such as self-assembly and surface modification capabilities. This article delves into the biological activity of 11-bromoundecyltrichlorosilane, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22BrCl3Si

- Molecular Weight : 368.64 g/mol

- Purity : 95%

- Boiling Point : 172°C (at 1 mmHg)

- Density : 1.26 g/mL

These properties facilitate its use in creating self-assembled monolayers (SAMs) and functionalized surfaces for various applications, including drug delivery systems and biosensors .

The biological activity of 11-bromoundecyltrichlorosilane is largely attributed to its ability to modify surfaces to enhance biocompatibility and facilitate the attachment of biomolecules. The presence of bromine and trichlorosilane groups allows for chemical reactions that can immobilize biological agents on surfaces, making it suitable for medical devices and drug delivery systems.

Applications in Biomedical Research

- Surface Modification : The compound is used to create hydrophobic surfaces that can be functionalized with various biomolecules. This property is crucial for applications in tissue engineering and regenerative medicine.

- Drug Delivery Systems : Research indicates that silane derivatives can be utilized in the development of drug delivery vehicles due to their ability to form stable structures that encapsulate therapeutic agents .

Case Study 1: Drug Delivery Systems

A study explored the use of hollow mesoporous silica capsules functionalized with silanes for drug delivery. The results demonstrated enhanced loading capacity and controlled release profiles, indicating the potential of silane compounds like 11-bromoundecyltrichlorosilane in improving drug delivery efficiency .

Case Study 2: Biocompatibility Assessment

In a comparative study on various silanes, including 11-bromoundecyltrichlorosilane, researchers assessed the cytotoxicity and biocompatibility of modified surfaces. The findings revealed that surfaces treated with this compound exhibited favorable interactions with cell cultures, promoting cell adhesion and proliferation compared to untreated controls .

Table 1: Comparison of Silanes in Biomedical Applications

| Silane Compound | Surface Modification | Drug Delivery | Biocompatibility |

|---|---|---|---|

| 11-Bromoundecyltrichlorosilane | Yes | Yes | High |

| Octadecyltrichlorosilane | Yes | Limited | Moderate |

| Trimethoxysilane | Limited | Yes | High |

Table 2: Summary of Biological Activity Findings

属性

IUPAC Name |

11-bromoundecyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNQRNOPJAFMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79769-48-5 | |

| Record name | (11-Bromoundecyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。